molecular formula C10H19FO2 B13423196 Octanoic acid, 3,3-dimethyl-8-fluoro- CAS No. 333-33-5

Octanoic acid, 3,3-dimethyl-8-fluoro-

Cat. No.: B13423196
CAS No.: 333-33-5
M. Wt: 190.25 g/mol
InChI Key: LLJMYCREEQNSLU-UHFFFAOYSA-N
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Description

Octanoic acid, 3,3-dimethyl-8-fluoro- is a derivative of octanoic acid, which is a medium-chain fatty acid. This compound is characterized by the presence of a fluorine atom at the 8th position and two methyl groups at the 3rd position of the octanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 3,3-dimethyl-8-fluoro- typically involves the fluorination of octanoic acid derivatives. One common method is the introduction of a fluorine atom using a fluorinating agent such as Selectfluor. The reaction conditions often require a solvent like acetonitrile and a catalyst to facilitate the fluorination process. The reaction is usually carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced fluorinating agents and catalysts can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 3,3-dimethyl-8-fluoro- can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octanoic acid, 3,3-dimethyl-8-fluoro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octanoic acid, 3,3-dimethyl-8-fluoro- involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Octanoic acid: The parent compound without the fluorine and methyl substitutions.

    3,3-Dimethyl-octanoic acid: Similar structure but lacks the fluorine atom.

    8-Fluoro-octanoic acid: Similar structure but lacks the methyl groups.

Uniqueness

Octanoic acid, 3,3-dimethyl-8-fluoro- is unique due to the presence of both the fluorine atom and the two methyl groups. These substitutions can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

333-33-5

Molecular Formula

C10H19FO2

Molecular Weight

190.25 g/mol

IUPAC Name

8-fluoro-4,4-dimethyloctanoic acid

InChI

InChI=1S/C10H19FO2/c1-10(2,6-3-4-8-11)7-5-9(12)13/h3-8H2,1-2H3,(H,12,13)

InChI Key

LLJMYCREEQNSLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCF)CCC(=O)O

Origin of Product

United States

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